tert-butyl 2-(azidomethyl)azetidine-1-carboxylate

Description

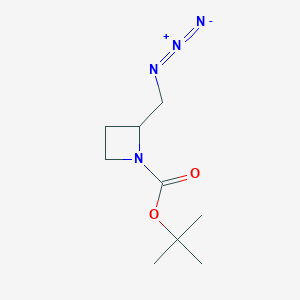

tert-Butyl 2-(azidomethyl)azetidine-1-carboxylate (CAS 2349453-16-1) is a chiral azetidine derivative with the molecular formula C10H21NO3 and a molecular weight of 203.28 g/mol . The compound features a four-membered azetidine ring substituted with an azidomethyl group at position 2 and a tert-butyloxycarbonyl (Boc) protecting group at position 1. Its structure renders it a versatile building block in organic synthesis, particularly in click chemistry (via the azide group) and peptide mimetic design. The Boc group enhances solubility in organic solvents and stabilizes the azetidine ring during synthetic transformations .

Properties

IUPAC Name |

tert-butyl 2-(azidomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)13-5-4-7(13)6-11-12-10/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARSVBFAHRUQEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(azidomethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with azidomethyl reagents. One common method includes the use of tert-butyl azetidine-1-carboxylate as a starting material, which undergoes azidomethylation under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(azidomethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions:

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst.

Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products:

Substitution: Various substituted azetidines.

Reduction: tert-Butyl 2-(aminomethyl)azetidine-1-carboxylate.

Cycloaddition: Triazole derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 2-(azidomethyl)azetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its azido group is particularly useful for click chemistry applications.

Biology and Medicine: Its azido group can be used to introduce bioorthogonal functional groups into biologically active molecules, facilitating the study of biological processes.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(azidomethyl)azetidine-1-carboxylate involves its reactivity towards various chemical reagents. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the compound can be used to link different molecular entities together .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Azetidine Derivatives

tert-Butyl 3-(2-Bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8)

- Molecular Weight : 264.16 g/mol

- Key Differences : Substitution at position 3 with a bromoethyl group instead of azidomethyl.

- Properties/Applications : The bromine atom serves as a leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki couplings). Its higher molecular weight (264.16 vs. 203.28) correlates with increased hydrophobicity (LogP: ~2.5) and reactivity in alkylation reactions .

tert-Butyl 3-(1-Hydroxybutyl)-2-(4-Methoxyphenyl)azetidine-1-carboxylate

- Molecular Weight : 310.22 g/mol

- Key Differences : Bulky substituents at positions 2 (4-methoxyphenyl) and 3 (1-hydroxybutyl).

- Properties/Applications : The methoxy group enhances electron density, facilitating regioselective aryl coupling. The hydroxybutyl group introduces hydrogen-bonding capacity, influencing diastereoselectivity in cycloadditions (42% yield for 1h vs. simpler analogs) .

(S)-tert-Butyl 2-(((2-Nitropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate (CAS 209530-92-7)

- Molecular Weight : 309.32 g/mol

- Key Differences : Nitropyridinyloxymethyl substituent at position 2.

- Properties/Applications: The nitro group enables reduction to amines for further functionalization.

Ring Size and Functional Group Comparisons

tert-Butyl (R)-2-(Azidomethyl)pyrrolidine-1-carboxylate

- Key Differences : Pyrrolidine (5-membered ring) vs. azetidine (4-membered).

- Properties/Applications : The larger ring reduces ring strain, improving thermal stability. However, azetidine’s smaller ring enhances reactivity in strain-promoted azide-alkyne cycloadditions (SPAAC) .

Ethyl 2-(Azetidin-3-ylidene)acetate Trifluoroacetate Salt

- Key Differences : α,β-unsaturated ester substituent.

- Properties/Applications : The conjugated system participates in Michael additions or Diels-Alder reactions, diverging from the azide’s click chemistry utility .

Biological Activity

tert-Butyl 2-(azidomethyl)azetidine-1-carboxylate is a compound that has garnered interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H16N4O2, with a structure that includes an azide functional group which is known for its reactivity in bioorthogonal chemistry. The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The azide group can undergo click chemistry reactions, facilitating the formation of stable conjugates with biomolecules. This property is particularly useful in drug design and development, allowing for targeted delivery and improved pharmacodynamics.

Biological Activity

Research has indicated that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Some azetidine derivatives have shown effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics.

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, modulating pathways involved in disease processes.

- Cytotoxicity : Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties.

Research Findings and Case Studies

Several studies have investigated the biological implications of azetidine derivatives. Below are key findings related to this compound:

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug discovery:

- Targeted Drug Delivery : The azide functionality allows for conjugation with targeting moieties or drugs, enhancing specificity.

- Synthesis of Novel Therapeutics : Its reactivity can be harnessed to create complex molecules with potential therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.